1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis of Antifungal Agents
Research has demonstrated the synthesis of novel indole-linked triazole derivatives as antifungal agents, where morpholine and piperazine play critical roles in constructing the molecular framework necessary for biological activity (Y. Na, 2010).
Development of Dihydropyrimidinone Derivatives
Another study focused on the Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized via a simple and efficient method, highlighting the flexibility of using piperazine and morpholine in medicinal chemistry (M. A. Bhat et al., 2018).
Antiviral Study
A series of morpholine substituted sulfonamide and urea derivatives were synthesized and shown to have antiviral activity against an avian paramyxo virus, with some derivatives outperforming commercial antiviral drugs (B. Selvakumar et al., 2018).
Synthesis of Imidazoquinoline Derivatives
Research on the synthesis of derivatives of 1H-Imidazoquinoline, involving the reaction with morpholine and piperazine, showcases the utility of these amines in constructing complex heterocyclic structures (L. Qiong, 2007).
Enaminones and Dihydropyrimidinone Derivatives
The synthesis of enaminones and subsequent dihydropyrimidinone derivatives containing morpholine/piperazine moiety underscores the role of these functional groups in creating pharmacologically interesting molecules (M. A. Bhat et al., 2018).
Acetylcholinesterase Inhibitors
Novel triaryl-substituted morpholines and piperazines were synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme target for treating Alzheimer's disease, demonstrating the therapeutic potential of compounds bearing these moieties (J. Wolf et al., 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a common source of this information.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and any unanswered questions about the compound.
properties
IUPAC Name |
1-morpholin-4-yl-4-piperazin-1-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c16-12(15-8-10-17-11-9-15)2-1-5-14-6-3-13-4-7-14/h13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMOZGXTJELIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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